molecular formula C24H20BrClN4O2S B12035347 N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476484-44-3

N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12035347
CAS No.: 476484-44-3
M. Wt: 543.9 g/mol
InChI Key: VCYMYEOJNNDTJC-UHFFFAOYSA-N
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Description

The compound N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl, 4-methoxyphenyl, and sulfanyl-acetamide groups. The acetamide moiety is further functionalized with a 2-bromo-4-methylphenyl group. Its molecular formula is C₃₀H₂₄BrClN₄O₂S, with a molecular weight of 636.96 g/mol.

Properties

CAS No.

476484-44-3

Molecular Formula

C24H20BrClN4O2S

Molecular Weight

543.9 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20BrClN4O2S/c1-15-3-12-21(20(25)13-15)27-22(31)14-33-24-29-28-23(16-4-10-19(32-2)11-5-16)30(24)18-8-6-17(26)7-9-18/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

VCYMYEOJNNDTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

Preparation Methods

Step 1: Hydrazide Formation

  • Reactants : 4-Chlorobenzaldehyde hydrazine and 4-methoxyphenyl hydrazine.

  • Conditions : Reflux in methanol or ethanol with catalytic acid/base.

  • Mechanism : Condensation of aldehyde and hydrazine groups forms a hydrazide intermediate.

Step 2: Cyclization to Triazole

  • Reactants : Hydrazide intermediate + methyl isothiocyanate.

  • Conditions : Basic aqueous NaOH or KOH, reflux at 76°C–100°C.

  • Mechanism : Nucleophilic attack of the hydrazide’s amino group on methyl isothiocyanate forms the triazole ring with a thiol (-SH) group.

Key Intermediate :
5-(4-Methoxyphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-thiol.

Sulfanyl-Acetamide Linkage Formation

The sulfanyl (thioether) group connects the triazole to the acetamide moiety. This step involves nucleophilic substitution or coupling reactions:

Method A: Thiol-Alkylation

  • Reactants : Triazole-thiol + 2-bromoacetamide.

  • Conditions : Base (e.g., NaOH, K₂CO₃) in DMF or THF, room temperature or reflux.

  • Mechanism : Thiolate ion attacks the electrophilic carbon in 2-bromoacetamide, displacing bromide.

Method B: Acetamide Functionalization

  • Reactants : Triazole-thiol + 2-chloroacetamide.

  • Conditions : Similar to Method A, with potential use of phase-transfer catalysts.

Result :
2-([4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide.

Acetamide Formation

The final step involves acetylation of the arylamine precursor:

Reactants

  • Amine : 2-Bromo-4-methylphenylamine.

  • Acylating Agent : 2-([Triazole-sulfanyl]acetamide from Step 2) or acetyl chloride.

Conditions

  • Acetylation with Acetyl Chloride :
    Base (e.g., pyridine, triethylamine) in dichloromethane or THF, 0°C to room temperature.

  • Coupling Reagents : HATU or EDCI for activation of carboxylic acids.

Product :
N-(2-Bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Purification and Characterization

Technique Purpose Key Observations
Recrystallization Remove impuritiesSolvent: Ethanol/water or ethyl acetate
Column Chromatography High-purity isolationSilica gel, hexane/ethyl acetate gradient
NMR Spectroscopy Confirm structureδ 10.3–9.6 ppm (NH), δ 4.0–4.1 ppm (CH₂)
Mass Spectrometry Verify molecular weight (543.87 g/mol)[M+H]⁺ at m/z 543.025

Alternative Synthesis Routes

Click Chemistry (CuAAC)

  • Reactants : Azide-functionalized triazole + alkyne.

  • Catalyst : CuSO₄, sodium ascorbate.

  • Advantage : High regioselectivity and yield.

Sonogashira Coupling

  • Reactants : Bromo-triazole + alkyne.

  • Catalyst : Pd(PPh₃)₄, CuI.

  • Application : Introduces ethynyl groups for further functionalization.

Critical Reaction Parameters

Parameter Optimal Range Impact
Temperature 76°C–100°CAccelerates hydrazide cyclization
pH 8–10Stabilizes thiolate for alkylation
Solvent DMF, THF, MeOHEnhances reaction kinetics
Reaction Time 3–6 hoursBalances yield vs. side reactions

Challenges and Solutions

Challenge Mitigation Strategy
Low Triazole Yield Use excess methyl isothiocyanate
Thiol Oxidation Anhydrous conditions, inert atmosphere
Acetamide Hydrolysis Avoid aqueous workup during acetylation

Comparative Analysis of Key Intermediates

Intermediate Role Synthesis Method
4-Chlorobenzaldehyde hydrazineTriazole precursorCondensation with aldehyde
2-BromoacetamideAcetamide backboneBromination of acetamide
2-([Triazole-sulfanyl]acetamideSulfanyl linkageThiol-alkylation

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that triazole derivatives, including this compound, exhibit significant activity against bacteria and fungi. For instance, similar triazole compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, suggesting that N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess comparable antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Compounds

Compound NameMicroorganismActivity Level
Compound AS. aureusModerate
Compound BC. albicansHigh
N-(2-bromo-...)E. coliPending

Anticancer Potential

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The structural components of this compound may interact with specific cellular pathways involved in tumor growth. Compounds with similar triazole frameworks have been studied for their ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing the triazole moiety have been noted for their anti-inflammatory properties. The presence of electron-withdrawing groups like bromine and chlorine in the structure may enhance the compound's ability to modulate inflammatory responses. This aspect is critical for developing therapeutics aimed at treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and minimizing toxicity.

Table 2: Key Structural Features and Their Effects

Structural FeatureEffect on Activity
Bromine SubstitutionIncreased antimicrobial activity
Methoxy GroupEnhanced anticancer properties
Triazole RingBroad-spectrum biological activity

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Study : A study reported that similar triazole derivatives exhibited potent activity against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant organisms .
  • Cancer Research : Another investigation highlighted the ability of triazole-containing compounds to inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The target compound shares structural similarities with several analogs, differing primarily in substituent patterns on the triazole ring and acetamide moiety. Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound ID Triazole Substituents (R1, R2) Acetamide Substituent (R3) Molecular Weight (g/mol) Key References
Target Compound R1: 4-Cl-C₆H₄; R2: 4-MeO-C₆H₄ R3: 2-Br-4-Me-C₆H₃ 636.96
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 4-Cl-C₆H₄; R2: 4-Me-C₆H₄ R3: 4-Br-2-Me-C₆H₃ 527.87
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide R1: 4-Cl-C₆H₄; R2: 4-Me-C₆H₄ R3: 4-(Me₂N)-C₆H₄ 521.03
OLC-12 (Agonist for Orco) R1: 4-Et-C₆H₄; R2: 4-pyridinyl R3: 4-iPr-C₆H₄ 468.56

Key Observations :

  • Electron Effects : The methoxy group (electron-donating) in the target compound contrasts with methyl (electron-neutral) or pyridinyl (electron-withdrawing) groups in analogs, influencing electronic density and binding interactions .
  • Solubility : The polar methoxy group may enhance aqueous solubility compared to methyl or bromo substituents, though bulky groups like 4-isopropylphenyl (OLC-12) could reduce bioavailability .

Key Findings :

  • Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., chloro, bromo) exhibit lower MIC values. For example, KA3 (4-chlorophenyl substituent) shows MIC = 12.5 µg/mL against E. coli, suggesting the target compound’s 4-methoxyphenyl group may reduce potency unless compensated by enhanced solubility .
  • Anti-inflammatory Potential: Derivatives with sulfanyl-acetamide moieties (e.g., KA14 in ) demonstrate ~70% inhibition of protein denaturation, comparable to diclofenac. The target compound’s bromo and methoxy groups may synergize for similar effects .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : Chloro and bromo substituents enhance antimicrobial activity by increasing electrophilicity and interaction with bacterial enzymes .

Electron-Donating Groups: Methoxy and dimethylamino groups improve solubility but may reduce membrane permeability due to polarity .

Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl in OLC-12) limit bioactivity despite favorable electronic profiles .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a bromo substituent, a sulfanyl linkage, and a triazole ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈BrClN₂O₂S, with a molar mass of approximately 605.36 g/mol. The compound's structure is characterized by:

  • Bromo substituent : Enhances reactivity and biological interactions.
  • Sulfanyl linkage : Imparts unique chemical properties.
  • Triazole core : Known for various pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is particularly significant as triazoles are known for their antifungal activity.

Antitumor Activity

Research has indicated potential anticancer effects. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The mechanism may involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It may influence receptor pathways related to inflammation and tumor growth.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo...Similar benzothieno-pyrimidine coreAntitumor
N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)...Contains bromo substituentAntimicrobial
N-(4-fluorophenyl)-2-{[3-(4-bromophenyl)-...Fluoro instead of chloroNeuroprotective

This comparison highlights the diversity within this chemical class while underscoring the unique aspects of the target compound in terms of its specific substituents and potential applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Cytotoxicity : A study assessed its cytotoxic effects on various cancer cell lines. Results indicated significant growth inhibition in colon cancer cells (HT-29) with a GI50 value of -6.37 μM.
  • Antimicrobial Testing : Another study evaluated its antimicrobial activity against common pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the recommended methods for synthesizing N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high purity?

The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and thioether bond formation. Key steps include:

  • Triazole Ring Formation : Reacting hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) to form the 1,2,4-triazole core .
  • Sulfanyl Acetamide Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the sulfanyl acetamide moiety to the triazole ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, the sulfanyl group (–S–) shows characteristic downfield shifts (~2.5–3.5 ppm for adjacent protons) .
  • IR Spectroscopy : Peaks at ~2550 cm1^{-1} (S–H stretch, if present) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 529.02) and fragmentation patterns .

Q. How should researchers handle stability issues during storage?

The compound is sensitive to light and extreme pH. Best practices include:

  • Storing in amber vials at –20°C under inert gas (N2_2 or Ar).
  • Avoiding aqueous buffers with pH <4 or >9 to prevent hydrolysis of the triazole or acetamide groups .

Advanced Research Questions

Q. How can researchers design experiments to determine the structure-activity relationship (SAR) of derivatives?

A systematic SAR approach involves:

  • Substituent Variation : Modifying aryl groups (e.g., replacing 4-methoxyphenyl with halogens or electron-withdrawing groups) to assess effects on bioactivity .
  • Biological Assays : Testing derivatives against target enzymes (e.g., kinases) or pathogens (e.g., Staphylococcus aureus) to correlate structural changes with activity.
  • Computational Modeling : Using docking software (AutoDock, Schrödinger) to predict binding affinities based on substituent electronic profiles .

Q. Table 1: Example Substituent Effects on Bioactivity

Substituent (R)LogPIC50_{50} (μM) vs. Target X
4-OCH3_33.212.5 ± 1.2
4-Cl3.88.7 ± 0.9
4-NO2_22.522.1 ± 2.1
Data adapted from triazole analog studies

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Crystallography : Resolve structural ambiguities via X-ray diffraction (using SHELXL for refinement) to verify binding modes .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding to active sites (e.g., EGFR kinase) using Glide or GOLD. The triazole ring often forms π-π interactions with aromatic residues, while the sulfanyl group may coordinate metal ions .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes. Pay attention to hydrogen bonds between the acetamide carbonyl and conserved lysine residues .

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